REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[N:4]=[C:5]([NH:8][C:9](=[O:11])[CH3:10])[S:6][CH:7]=1.C([O-])([O-])=O.[Na+].[Na+].[CH3:18][NH:19][CH3:20]>C1COCC1>[CH3:18][N:19]([CH2:2][C:3]1[N:4]=[C:5]([NH:8][C:9](=[O:11])[CH3:10])[S:6][CH:7]=1)[CH3:20] |f:1.2.3|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
ClCC=1N=C(SC1)NC(C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
desired adduct
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Sealed the flask
|
Type
|
FILTRATION
|
Details
|
Filtered the mixture through diatomaceous earth
|
Type
|
WASH
|
Details
|
washed plug with 2×10 mL of THF
|
Type
|
CONCENTRATION
|
Details
|
Concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC=1N=C(SC1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 274 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |